Product packaging for 3-Cyclopropyl-1H-indazole(Cat. No.:CAS No. 1146395-69-8)

3-Cyclopropyl-1H-indazole

Cat. No.: B3026835
CAS No.: 1146395-69-8
M. Wt: 158.20
InChI Key: JAVBTLDJPYBQEW-UHFFFAOYSA-N
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Description

Contextual Role of Indazole Heterocycles in Academic Research

Nitrogen-containing heterocycles are fundamental building blocks in the fields of organic synthesis and medicinal chemistry. These cyclic compounds, which incorporate at least one nitrogen atom within their ring structure, are prevalent in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.org Their widespread significance stems from their diverse biological activities and their ability to serve as versatile scaffolds for the development of new chemical entities. ijnrd.orgnih.gov In fact, over 85% of all biologically active compounds feature a heterocyclic component, with nitrogen-containing rings being the most common. ijnrd.org A significant portion of drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, highlighting their importance in drug design and discovery. rsc.orgnih.gov The presence of nitrogen atoms in these structures allows for crucial hydrogen bonding interactions with biological targets such as enzymes and receptors. nih.govrsc.org

Indazole, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govsamipubco.com This term denotes a molecular framework that can bind to multiple biological targets, making it a valuable starting point for drug discovery. samipubco.com The indazole nucleus is present in numerous commercially available drugs and therapeutic agents currently in clinical trials. nih.gov

Furthermore, indazole is considered a bioisostere of indole (B1671886), another important heterocyclic structure found in many biologically active compounds. rsc.orgresearchgate.net Bioisosteres are atoms or groups of atoms that have similar physical or chemical properties, and which impart similar biological properties to a chemical compound. google.com Like indole, indazole possesses an NH group that can act as a hydrogen bond donor. pharmablock.com However, the additional nitrogen atom in the indazole ring can also serve as a hydrogen bond acceptor, potentially leading to enhanced affinity for target proteins. rsc.orgpharmablock.com This bioisosteric relationship has been successfully exploited in drug design, with indazole-containing compounds often exhibiting improved properties such as metabolic stability and oral bioavailability compared to their indole counterparts. nih.gov

Indazole can exist in two primary tautomeric forms: 1H-indazole and 2H-indazole. nih.govbeilstein-journals.org The 1H-tautomer is generally the more thermodynamically stable and, therefore, the predominant form. nih.govbeilstein-journals.orgbeilstein-journals.org The stability difference between the two has been investigated using various techniques, with studies indicating that 1-methyl-1H-indazole is more stable than 2-methyl-2H-indazole by approximately 3.2–3.6 kcal/mol. thieme-connect.de In the solid state and in solution, N-unsubstituted indazoles exist mainly as the 1H-tautomer. thieme-connect.de

The direct alkylation of indazoles can often lead to a mixture of N1- and N2-substituted products, with the ratio depending on the reaction conditions. beilstein-journals.orgconnectjournals.com Generally, N1-substituted indazoles are the thermodynamically favored products, while N2-substituted indazoles are often the kinetically favored products. connectjournals.com

Property1H-Indazole2H-Indazole
Relative Stability More stableLess stable
Predominance Predominant tautomerMinor tautomer
Alkylation Product Thermodynamic productKinetic product

Indazole as a Privileged Scaffold and Indole Bioisostere

The Cyclopropyl (B3062369) Moiety in Chemical Research

The cyclopropane (B1198618) ring is a three-membered carbocyclic ring. fiveable.me Its structure is characterized by significant ring strain due to the acute 60° bond angles, a considerable deviation from the ideal 109.5° tetrahedral angle. fiveable.mepearson.com This strain results in increased reactivity compared to larger cycloalkanes, making cyclopropanes valuable synthetic intermediates. fiveable.mefiveable.me The carbon-carbon bonds in cyclopropane are described as "bent bonds," possessing increased π-character. fiveable.mewikipedia.org This unique electronic structure contributes to its distinct chemical properties and reactivity, including a tendency to undergo ring-opening reactions. fiveable.mepearson.com

The cyclopropyl group is a frequently encountered structural motif in a wide variety of biologically active molecules, including natural products and pharmaceuticals. fiveable.meontosight.ainih.gov Its incorporation into a molecule can significantly influence its physicochemical properties, such as conformation, lipophilicity, and metabolic stability. fiveable.meontosight.ai The rigid and three-dimensional nature of the cyclopropyl ring can help to lock a molecule into a specific conformation, which can be beneficial for binding to a biological target. nih.gov

The unique electronic properties of the cyclopropyl group can also contribute to the biological activity of a compound by influencing its interactions with enzymes and receptors. ontosight.ai For instance, cyclopropyl-containing compounds have been investigated for a range of therapeutic applications, including as antibacterial, antiviral, and anticancer agents. ontosight.ai The use of the cyclopropyl group as a bioisostere for other chemical groups, such as a phenyl ring, has become a valuable strategy in drug design to improve a compound's properties. ontosight.ai

FeatureSignificance
Ring Strain High reactivity, useful in synthesis. fiveable.mepearson.com
3D Structure Conformational rigidity, can enhance binding to biological targets. nih.gov
Electronic Properties Influences interactions with enzymes and receptors. ontosight.ai
Bioisosterism Can replace other groups to improve drug properties. ontosight.ai

Structural Significance of Cyclopropane Rings in Organic Chemistry

Research Rationale for 3-Cyclopropyl-1H-Indazole: Interplay of Indazole and Cyclopropyl Architectures

The focused interest in this compound within the scientific community, particularly in medicinal chemistry, stems from the strategic combination of two highly valued structural motifs: the indazole nucleus and the cyclopropyl group. The rationale for investigating this specific compound is rooted in the potential for synergistic or additive benefits arising from the unique physicochemical and pharmacological properties inherent to each component.

The indazole core, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is recognized as a "privileged structure" in drug discovery. pnrjournal.com This designation is due to its recurrence in a multitude of biologically active compounds and its ability to interact with a wide range of biological targets. pnrjournal.comnih.gov Indazole derivatives are known to exhibit a broad spectrum of pharmacological activities, including roles as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics. nih.govrsc.orgresearchgate.net The 1H-indazole tautomer is generally the more thermodynamically stable form. nih.gov The nitrogen atoms in the pyrazole ring can act as both hydrogen bond donors and acceptors, facilitating crucial interactions within the binding sites of enzymes and receptors. sci-hub.se Specifically, substitution at the C3 position of the indazole ring is a common strategy for developing potent and selective inhibitors for various therapeutic targets. nih.gov

Complementing the indazole scaffold is the cyclopropyl group, the smallest carbocyclic ring. Despite its simple structure, it imparts a range of desirable properties to drug molecules. nih.govscientificupdate.com The cyclopropyl ring is a three-membered, coplanar system with C-C bonds that are shorter and possess more π-character than typical alkanes. nih.govresearchgate.net This unique geometry and electronic nature offer several advantages in drug design. One of the most significant contributions of the cyclopropyl group is its ability to enhance metabolic stability. nih.govhyphadiscovery.com The high C-H bond dissociation energy makes the ring less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. hyphadiscovery.com This can lead to an increased half-life and improved pharmacokinetic profile of a drug candidate.

Furthermore, the rigid and constrained nature of the cyclopropyl group can lock the conformation of a molecule, which may lead to a more favorable entropic binding to its target receptor and increased potency. nih.goviris-biotech.de It can also serve as a bioisosteric replacement for other groups, such as isopropyl or even phenyl, to fine-tune lipophilicity and other molecular properties. iris-biotech.de The incorporation of a cyclopropyl moiety has been shown to address multiple challenges in drug discovery, including enhancing potency, improving metabolic stability, and reducing off-target effects. nih.govresearchgate.net

The specific placement of the cyclopropyl group at the 3-position of the 1H-indazole ring in this compound creates a molecule where the metabolic stability and conformational rigidity of the cyclopropyl group can augment the proven pharmacological potential of the indazole scaffold. Research into this compound and its derivatives aims to explore this interplay, investigating how the cyclopropyl substituent modulates the biological activity of the indazole core. For instance, in the development of IRAK4 inhibitors, a cyclopropyl moiety was found to be a highly potent alternative to a methyl group. acs.org Similarly, in the design of ASK1 inhibitors, the introduction of a cyclopropyl-imidazole substituent toward the solvent-accessible region contributed to increased potency. sci-hub.se

The investigation of this compound is therefore a rational approach to generating novel chemical entities with potentially superior drug-like properties, leveraging the established benefits of both the indazole and cyclopropyl architectures.

Interactive Data Table: Attributes of Indazole and Cyclopropyl Moieties in Drug Design

Structural MoietyKey Physicochemical FeaturesContributions to Pharmacological Profile
Indazole Bicyclic aromatic system, hydrogen bond donor/acceptor capabilities. nih.govsci-hub.sePrivileged scaffold in medicinal chemistry, associated with a wide range of biological activities including kinase inhibition. pnrjournal.comnih.govrsc.org
Cyclopropyl Rigid, strained ring system, high sp3 character, strong C-H bonds. nih.govhyphadiscovery.comEnhances metabolic stability by reducing CYP450 oxidation, provides conformational constraint, can increase potency and reduce off-target effects. nih.govhyphadiscovery.comiris-biotech.de

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10N2 B3026835 3-Cyclopropyl-1H-indazole CAS No. 1146395-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyclopropyl-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-2-4-9-8(3-1)10(12-11-9)7-5-6-7/h1-4,7H,5-6H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAVBTLDJPYBQEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C3C=CC=CC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10738463
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146395-69-8
Record name 3-Cyclopropyl-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10738463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Ii. Synthetic Methodologies for 3 Cyclopropyl 1h Indazole and Its Derivatives

Direct Synthesis Strategies for 3-Cyclopropyl-1H-Indazole

Direct C3-functionalization of the pre-formed indazole ring is a highly desirable and atom-economical approach. However, the inherent electronic properties of indazole often make direct C3-alkylation challenging due to the nucleophilicity of the N1 and N2 positions. nih.govmit.edu Overcoming this challenge has been a key focus of recent synthetic innovations.

Copper catalysis has emerged as a powerful tool for the direct C3-functionalization of indazoles. These methods often employ a strategy that reverses the typical nucleophilic character of the indazole ring.

A significant advancement in this area is the development of highly enantioselective methods to install chiral centers at the C3-position. One such method involves the copper hydride (CuH)-catalyzed C3-selective allylation of 1H-N-(benzoyloxy)indazoles. nih.govchemrxiv.orgacs.org This reaction efficiently prepares a variety of C3-allyl 1H-indazoles with quaternary stereocenters in high yields and with excellent levels of enantioselectivity. mit.educhemrxiv.org The success of this methodology hinges on the use of an umpolung strategy, where the indazole is rendered electrophilic. mit.edumit.edu

The reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which is crucial for determining the enantioselectivity. nih.govchemrxiv.orgacs.org This is in contrast to related indole (B1671886) alkylations which may proceed via an oxidative addition/reductive elimination pathway. nih.govacs.org The enantioselectivity is influenced by steric interactions between the ligand and the substrate, as well as repulsions with the pseudoaxial substituent in the transition state. nih.govchemrxiv.orgacs.org

Table 1: Enantioselective C3-Allylation of N-(Benzoyloxy)indazoles

Entry Allene (B1206475) Product Yield (%) ee (%)
1 1-Phenyl-1-methylallene 3-(1-Methyl-1-phenylallyl)-1H-indazole 95 98
2 1-Ethyl-1-phenylallene 3-(1-Ethyl-1-phenylallyl)-1H-indazole 92 97
3 1-(4-Chlorophenyl)-1-methylallene 3-(1-(4-Chlorophenyl)-1-methylallyl)-1H-indazole 90 96

Data derived from studies on the CuH-catalyzed allylation of indazoles. chemrxiv.orgmit.edu

The concept of "umpolung," or polarity reversal, is central to the success of the aforementioned copper-catalyzed C3-functionalization. mit.edumit.edu Conventionally, the indazole ring acts as a nucleophile, leading to mixtures of N1- and N2-alkylation products. beilstein-journals.orgbeilstein-journals.org By employing N-(benzoyloxy)indazoles as electrophiles, the C3-position becomes susceptible to nucleophilic attack. mit.edu This strategy not only enables the regioselective C3-alkylation but also opens up avenues for asymmetric catalysis, as demonstrated in the enantioselective synthesis of indazoles with C3-quaternary chiral centers. nih.govchemrxiv.orgacs.org This approach represents a paradigm shift in the functionalization of nitrogen-containing heterocycles. mit.edumit.edu

An alternative to direct functionalization is the construction of the indazole ring from acyclic precursors. A notable method involves the [3+2] cycloaddition reaction between arynes and N-tosylhydrazones. organic-chemistry.orgacs.orgnih.gov This approach provides a modular and efficient route to a wide range of 3-substituted indazoles. organic-chemistry.orgacs.org

The reaction proceeds under mild conditions, utilizing readily available and stable N-tosylhydrazones which generate diazo compounds in situ. organic-chemistry.orgacs.orgnih.gov This circumvents the need to handle potentially unstable and hazardous diazo intermediates directly. dicp.ac.cn The process generally affords good to moderate yields and tolerates a variety of substituents on the aromatic aldehyde-derived hydrazone. organic-chemistry.org However, the method has shown limitations with aliphatic and ketone-derived hydrazones. organic-chemistry.org

Table 2: Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones

Entry N-Tosylhydrazone Aryne Precursor Product Yield (%)
1 Benzaldehyde N-tosylhydrazone 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 3-Phenyl-1H-indazole 87
2 4-Chlorobenzaldehyde N-tosylhydrazone 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 3-(4-Chlorophenyl)-1H-indazole 75
3 4-Methoxybenzaldehyde N-tosylhydrazone 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate 3-(4-Methoxyphenyl)-1H-indazole 82

Data synthesized from reports on aryne-hydrazone cycloadditions. organic-chemistry.orgnih.gov

Palladium catalysis offers another powerful strategy for constructing the indazole core through oxidative benzannulation. This method typically involves the reaction of pyrazoles with internal alkynes. acs.orgnih.govmdpi.com Instead of starting with complex benzenoid compounds, this approach utilizes readily available pyrazoles and builds the benzene (B151609) ring onto the existing heterocyclic core. acs.orgnih.gov

The reaction is often mediated by a palladium catalyst, such as Pd(OAc)₂, in the presence of an oxidant like Cu(OAc)₂·H₂O. acs.org This convergent strategy allows for the synthesis of a diverse library of indazoles with various substituents on the newly formed benzene ring. acs.org An alternative catalytic system using Pd(OAc)₂ and P(tBu)₃H·BF₄ with 4-bromopyrazoles has also been shown to be effective, sometimes offering improved efficiency. acs.orgresearchgate.net Furthermore, palladium-catalyzed oxidative C3-alkenylation of indazole derivatives has been developed, providing another route to functionalized indazoles. nih.gov

In a move towards more sustainable synthetic methods, visible light-mediated reactions have been developed for the synthesis of indazole scaffolds. figshare.comacs.orgresearchgate.net One such approach involves the heterodifunctionalization of alkynylazobenzenes, which proceeds without the need for a transition metal or a photocatalyst. figshare.comacs.org

This method features excellent regioselectivity and atom economy, allowing for the rapid assembly of 2H-indazole skeletons from alkyne precursors. figshare.comacs.org The reaction is versatile, accommodating a range of nucleophiles including alcohols, carboxylic acids, thiols, and amides. figshare.comresearchgate.net Mechanistic studies suggest that the reaction is initiated by the excitation of the alkynylazobenzene under visible light, followed by an intramolecular attack of the azo nitrogen onto the alkyne moiety. acs.org Another approach utilizes dual catalysis with gold and a ruthenium photocatalyst to promote the intramolecular synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes. researchgate.net

Enantioselective Approaches in C3-Functionalization

Palladium-Catalyzed Oxidative Benzannulation Routes

Advanced Functionalization at the Indazole Core

Once the basic this compound structure is established, further chemical modifications are often necessary to fine-tune its biological activity. These modifications can be broadly categorized into functionalization at the carbon atoms of the indazole ring, particularly at the C3-position, and at the nitrogen atoms.

The C3-position of the indazole ring is a primary site for introducing chemical diversity. Various modern organic chemistry techniques have been successfully applied to achieve this.

The Suzuki–Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction is typically employed to introduce aryl or heteroaryl substituents at the C3-position. This is often achieved by first installing a halogen, such as iodine or bromine, at the C3-position, which can then participate in the palladium-catalyzed coupling with a suitable boronic acid or boronate ester. mdpi.comresearchgate.netresearchgate.net

The efficiency of the Suzuki–Miyaura coupling can be influenced by several factors, including the choice of palladium catalyst, ligands, base, and solvent. mdpi.comresearchgate.net For instance, ferrocene-based palladium complexes have demonstrated high catalytic activity in such transformations. mdpi.com The protection of the indazole nitrogen is often a prerequisite for successful coupling, with the tert-butyloxycarbonyl (Boc) group being a common choice. mdpi.com

Table 1: Examples of Suzuki-Miyaura Cross-Coupling for C3-Functionalization

Starting MaterialCoupling PartnerCatalyst/ConditionsProductYieldReference
3-Iodo-1-Boc-1H-indazoleArylboronic acidsPdCl2(dppf), Ionic Liquid3-Aryl-1-Boc-1H-indazolesModerate to high mdpi.com
3-BromoindazolesVarious boronic acidsMicrowave irradiation3-Aryl/heteroaryl-indazolesNot specified researchgate.net
5-Iodo-1H-indazole-5-carboxylateBorate esterPd(PPh3)4, Na2CO3, Dioxane/H2O, MicrowaveC3-coupled productGood sci-hub.se

This table is illustrative and based on general findings in the literature for indazole functionalization, which are applicable to cyclopropyl-substituted analogues.

Direct C–H activation has emerged as an atom-economical and efficient strategy for functionalizing heterocyclic compounds, including indazoles. nih.govnih.govresearchgate.net This approach avoids the pre-functionalization step (e.g., halogenation) required for traditional cross-coupling reactions. Transition metal catalysts, particularly those based on rhodium and palladium, have been instrumental in promoting the selective activation of C–H bonds. nih.govnih.gov

For this compound, C–H activation can be directed to various positions on the indazole core. For instance, rhodium(III)-catalyzed C–H activation has been utilized for the synthesis of 1H-indazoles from aldehyde phenylhydrazones, a method that could be adapted for the synthesis of 3-cyclopropyl derivatives. nih.govresearchgate.net The choice of directing group and reaction conditions can control the regioselectivity of the C–H functionalization. researchgate.net

The introduction of formyl and amino groups at specific positions of the indazole ring is crucial for building more complex molecules. Regioselective formylation of 2H-indazoles at the C3-position has been achieved using reagents like Selectfluor under microwave-assisted conditions, with DMSO serving as the formylating agent. researchgate.netthieme-connect.de This method offers a rapid and efficient route to 3-formyl-2H-indazoles, which are valuable precursors for further synthetic transformations. thieme-connect.de

Direct amination at the C3-position can be accomplished through methods like the Buchwald-Hartwig amination of a C3-halogenated indazole precursor. chim.it Silver(I)-mediated intramolecular oxidative C–H amination of arylhydrazones provides another route to 3-substituted 1H-indazoles, including those with amide and other functional groups. acs.orgbohrium.com

Table 2: Regioselective Formylation and Amination of Indazoles

Reaction TypeReagents and ConditionsPosition of FunctionalizationProduct TypeReference
FormylationSelectfluor, DMSO, Microwave, 125 °CC3 of 2H-indazoles3-Formyl-2H-indazoles researchgate.netthieme-connect.de
C-H AminationAg(I) oxidant, Cu(OAc)2, 80 °CC3 of 1H-indazoles3-Substituted-1H-indazoles acs.orgbohrium.com
Buchwald-Hartwig AminationPd catalyst, base from 3-halogenoindazoleC33-Aminoindazoles chim.it

This table highlights general methodologies for indazole functionalization.

The indazole ring possesses two nitrogen atoms (N1 and N2) that can be functionalized, typically through alkylation or arylation. mdpi.com Controlling the regioselectivity of this functionalization is a significant synthetic challenge, as the electronic and steric properties of the indazole ring and the nature of the electrophile can influence the outcome. beilstein-journals.orgnih.gov

Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer. mdpi.com However, kinetic and thermodynamic control of the reaction can lead to the selective formation of either the N1 or N2 isomer. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to favor N1 alkylation for a range of substituted indazoles. beilstein-journals.orgnih.gov Conversely, certain substituents on the indazole ring, such as a nitro or carboxylate group at the C7-position, can direct alkylation to the N2 position. beilstein-journals.orgnih.gov Lewis acids have also been employed to control the regioselectivity of N-alkylation with donor-acceptor cyclopropanes. researchgate.net

C3-Functionalization Techniques

C–H Activation Strategies

Synthesis of Complex this compound Containing Scaffolds

The this compound unit is often a key component of larger, more complex molecular scaffolds designed for specific biological targets. The synthesis of these complex molecules often involves multi-step sequences that combine the functionalization techniques described above.

For example, a complex scaffold could be assembled by first performing a Suzuki–Miyaura coupling at the C3-position of a protected 3-bromo-1H-indazole, followed by deprotection and regioselective N-alkylation. Subsequent modifications on other parts of the molecule can then be carried out to build the final complex structure. The development of one-pot sequential reactions, such as a Suzuki–Miyaura coupling followed by a direct C–H functionalization, offers an efficient pathway to highly functionalized indazole derivatives. nih.gov The synthesis of spirocyclic compounds, such as spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives, further showcases the integration of the cyclopropyl-indazole motif into intricate three-dimensional structures. researchgate.net

Spiro-Cyclopropyl Indolone Frameworks

Spiro-cyclopropyl indolones, particularly spiro[cyclopropane-1,3'-indolin]-2'-ones, are a prominent class of compounds that feature a cyclopropane (B1198618) ring spiro-fused to an oxindole (B195798) core. These frameworks are of significant interest due to their prevalence in bioactive molecules. researchgate.net Various synthetic strategies have been developed to access these structures, often involving cyclopropanation reactions or intramolecular cyclizations.

One effective method involves the transition metal-free diastereoselective cyclopropanation of 3-methyleneindolin-2-ones. rsc.org This approach utilizes tosylhydrazone salts as a safe and stable source of diazo compounds, reacting with various substituted 3-methyleneindolin-2-ones to afford the desired spiro[cyclopropane-1,3′-indolin]-2′-ones in high yields. rsc.org

Organocatalysis represents another powerful tool for constructing these spirocycles. Asymmetric vinylogous Michael additions of 4-nitroisoxazole (B72013) derivatives to N-Boc isatylidene malonates, followed by an intramolecular alkylation, have been developed to produce spiro-cyclopropyl oxindole derivatives. researchgate.net Additionally, direct organocatalytic asymmetric cyclopropanation of oxindoles has been achieved using multifunctional amino acid-based catalysts, which promote a [2+1] reaction between oxindoles and bromonitroolefins to yield products with high enantioselectivity. researchgate.net

Metal-catalyzed reactions also provide efficient routes. A nickel-catalyzed enantioselective cyclopropanation employs phenyliodonium (B1259483) ylides to generate a carbene in situ, which then reacts with 3-ylideneoxindoles to form 3,3′-cyclopropyl spirooxindoles in high yield and enantiomeric excess. rsc.org Another advanced strategy is the palladium-catalyzed, silver-mediated intramolecular direct arylation of cyclopropane C-H bonds. acs.org This method uses easily prepared 2-bromoanilides containing a cyclopropyl (B3062369) group to construct the spiro oxindole core through a C-H activation pathway. acs.org

A distinct and highly relevant synthesis involves the [3+2] dipolar cycloaddition of arynes with 3-diazoindolin-2-ones. acs.org This reaction proceeds under mild conditions to directly form the spiro[indazole-3,3′-indolin]-2′-one skeleton in excellent yields, demonstrating a direct route from an indolone precursor to an indazole-containing spirocycle. acs.org

Table 1: Selected Synthetic Methods for Spiro-Cyclopropyl Indolone Frameworks

Reaction Type Key Reactants Catalyst/Reagent Product Type Ref
Metal-Free Cyclopropanation 3-Methyleneindolin-2-ones, Tosylhydrazone salts Base (e.g., t-BuOK) Spiro[cyclopropane-1,3′-indolin]-2′-ones rsc.org
Intramolecular C-H Arylation N-(2-bromoaryl)-3-cyclopropylpropanamides Pd(OAc)₂, Ag₂CO₃ Spiro 3,3′-cyclopropyl oxindoles acs.org
Ni-Catalyzed Cyclopropanation 3-Ylideneoxindoles, Phenyliodonium ylides Nickel Catalyst 3,3′-Cyclopropyl spirooxindoles rsc.org
[3+2] Dipolar Cycloaddition 3-Diazoindolin-2-ones, Arynes CsF Spiro[indazole-3,3′-indolin]-2′-ones acs.org
Cascade Reaction 3-(β,β-diaryl)indolylethanol N-Bromosuccinimide (NBS) Spiro 3,3′-cyclopropyl oxindole derivatives researchgate.net

Derivatives with Bridged and Fused Ring Systems

The synthesis of bridged and fused ring systems incorporating the indazole moiety leads to structurally complex and rigid molecules. These strategies often rely on intramolecular cyclizations or multicomponent reactions to build the polycyclic framework.

A direct method for creating fused indazole systems is the single-step synthesis of tricyclic pyridazino[1,2-a]indazolium rings. nih.gov This approach provides a rapid entry into complex fused heterocycles. A deconstructive strategy based on the C–C bond activation of cyclic ketones has also been explored as a unified approach to both bridged and fused ring systems. acs.org

Thermal isomerization of spiro[indazole-3,3′-indolin]-2′-ones, which can be synthesized via [3+2] cycloaddition as previously mentioned, provides a pathway to fused indazolo[2,3-c]quinazolin-6(5H)-ones. acs.org This sequential reaction transforms a spirocyclic intermediate into a fully fused aromatic system.

Multicomponent reactions offer an efficient means to construct complex architectures in a single step. For instance, a CuBr-promoted domino Biginelli-type reaction involving ketones, salicylaldehyde (B1680747) derivatives, and 3-amino-1,2,4-triazole has been used to produce novel bridged polyheterocycles with high diastereoselectivity. bohrium.com While not directly starting from an indazole, this strategy exemplifies the types of reactions that can be adapted to create complex scaffolds. Similarly, cycloaddition reactions, such as the Diels-Alder reaction, are a cornerstone for building fused and bridged systems. diva-portal.org A selective [4+2] cycloaddition between a bicyclic thiazolo-2-pyridone and an aryne was developed to create a three-dimensional fused ring system, highlighting the potential of cycloadditions to construct complex heterocyclic frameworks. diva-portal.org

Table 2: Synthetic Methods for Bridged and Fused Indazole-Related Derivatives

Reaction Type Key Reactants/Precursors Key Step/Reagent Product Type Ref
Thermal Isomerization Spiro[indazole-3,3′-indolin]-2′-ones Heat (e.g., in p-xylene) Indazolo[2,3-c]quinazolin-6(5H)-ones acs.org
Cyclization Not specified Not specified Pyridazino[1,2-a]indazolium systems nih.gov
Domino Biginelli Reaction Ketones, Salicylaldehydes, 3-Amino-1,2,4-triazole CuBr Bridged Polyheterocycles bohrium.com
[4+2] Cycloaddition Bicyclic Thiazolo-2-pyridone, Aryne Heat Fused Thiazolo-isoquinoline derivatives diva-portal.org
Deconstructive C-C Activation Benzocyclobutenones, Cyclobutanones Transition Metal Catalyst Bridged and Fused Rings acs.org

Iii. Reactivity and Chemical Transformations

Reactions of the Indazole Nucleus in 3-Cyclopropyl-1H-Indazole Derivatives

The indazole ring system is a versatile scaffold that can undergo a variety of chemical transformations. The presence of the cyclopropyl (B3062369) group at the 3-position can influence the reactivity of the indazole nucleus and must be considered when planning synthetic modifications.

The compatibility of the cyclopropyl group with various reagents and reaction conditions is a crucial aspect of the synthetic utility of this compound. In a study on the CuH-catalyzed allylation of 1H-N-(benzoyloxy)indazoles, a cyclopropyl-substituted allene (B1206475) was shown to be a compatible reaction partner, indicating that the cyclopropyl group is stable under these conditions. mit.edu

Furthermore, the synthesis of various substituted indazoles often involves reaction conditions where a cyclopropyl group would likely remain intact. For example, transition-metal-catalyzed C-H activation and annulation reactions are commonly used to build the indazole core, and these reactions often tolerate a range of functional groups. mdpi.comnih.gov

Intramolecular annulation reactions involving the indazole nucleus are a powerful tool for the construction of complex fused heterocyclic systems. For a derivative of this compound bearing a suitable tether, an intramolecular reaction could lead to the formation of a new ring. An analogous N-bromosuccinimide (NBS)-induced intramolecular annulation of 3-(1H-indol-3-yl)-N-alkoxypropanamide has been described for the synthesis of spirocyclic indolines. researchgate.net A similar strategy could potentially be applied to a this compound derivative with an appropriate side chain at the N1 or N2 position, or on the benzo part of the ring.

Table 2: Potential Intramolecular Annulation of a this compound Derivative

Starting Material (Hypothetical)Reagents and Conditions (Analogous Systems)Potential Product
N-alkoxypropanamide derivative of this compoundN-Bromosuccinimide (NBS), base researchgate.netSpirocyclic or fused indazole system

Hydrogen Atom Transfer Processes

Hydrogen Atom Transfer (HAT) represents a fundamental class of reactions in organic chemistry, involving the concerted movement of a proton and an electron from one species to another. nih.gov In the context of synthetic chemistry, HAT is a powerful strategy for the functionalization of C–H bonds by generating reactive radical intermediates. nih.gov The thermodynamics of a HAT process are primarily governed by the relative bond dissociation energies (BDEs) of the bond being broken and the bond being formed. For a HAT reaction to be favorable, the C–H bond being abstracted should be weaker than the H-X bond of the resulting species.

The reactivity of this compound in HAT processes is dictated by the various types of C–H and N–H bonds present in the molecule. These include the N–H bond of the indazole ring, the aromatic C–H bonds on the fused benzene (B151609) ring, and the C–H bonds of the cyclopropyl substituent. The susceptibility of each of these sites to undergo HAT depends on their respective BDEs and the nature of the radical species used to initiate the transfer.

Detailed research into the specific HAT reactions of this compound is not extensively documented; however, its reactivity can be inferred from established principles of radical chemistry and studies on related structural motifs.

Research Findings:

Cyclopropyl Group C–H Bonds: The C–H bonds on a cyclopropane (B1198618) ring are notably strong, with a bond dissociation energy of approximately 106-109 kcal/mol. researchgate.netacs.org This high BDE makes the cyclopropyl C-H bonds relatively inert to abstraction by common radical initiators, often allowing the cyclopropyl group to remain intact during radical reactions targeting other parts of a molecule. unl.pt

Indazole N–H and C–H Bonds: The N–H bond of the indazole heterocycle is significantly weaker than the cyclopropyl C–H bonds. For the related pyrrole (B145914) molecule, the N-H BDE is approximately 92 kcal/mol, and indazole is expected to have a similar value. acs.orgacs.org The aromatic C–H bonds on the benzene portion of the indazole ring have BDEs in the range of 112-114 kcal/mol, making them the strongest and least likely to participate in HAT. acs.org

Competing Radical Pathways: A critical consideration in any radical reaction involving a cyclopropyl-substituted compound is the stability of the potential radical intermediates. If a radical is formed on a carbon atom directly attached to the cyclopropyl ring (a cyclopropylcarbinyl radical), it can undergo an extremely rapid ring-opening reaction. nih.govrsc.org This process is often kinetically favored and can be a significant competing pathway against desired functionalization. nih.govucy.ac.cy The rate constant for the ring-opening of the parent cyclopropylcarbinyl radical is on the order of 10⁸ s⁻¹ at room temperature.

Regioselectivity of Radical Addition: Studies on the radical functionalization of 2H-indazoles have shown that radical addition occurs regioselectively at the C3-position. rsc.orgacs.orgchim.it This is attributed to the electronic nature of the indazole ring, which can stabilize the resulting radical intermediate. For a C3-substituted indazole like this compound, radical attack would be directed to other positions, or HAT would preferentially occur at the weakest bond, the N-H bond.

Interactive Data Table: Bond Dissociation Energies (BDEs) Relevant to this compound

The following table provides representative BDE values that inform the likely sites of hydrogen atom abstraction on the this compound molecule.

Bond Type in this compoundRepresentative BDE (kcal/mol)Implication for HAT Reactivity
Aromatic C-H (Benzene ring)~113Very strong; unlikely to be abstracted.
Cyclopropyl C-H~106-109Strong; resistant to abstraction by many reagents. researchgate.netacs.org
Indazole N-H~92 (estimated)Weakest bond; most probable site for HAT. acs.org

Interactive Data Table: Potential Radical Pathways and Controlling Factors

This table outlines the key radical processes that could occur with this compound and the factors that would influence the reaction outcome.

Potential ProcessDescriptionControlling FactorsProbable Outcome
N-H AbstractionA radical reagent abstracts the hydrogen from the indazole N1-H.Strength of the radical abstractor; BDE of the N-H bond.Formation of an indazolyl radical, which can be trapped by other reagents.
Cyclopropyl C-H AbstractionA highly reactive radical abstracts a hydrogen from the cyclopropyl ring.High reactivity of the radical abstractor; high temperature.Formation of a cyclopropyl radical; generally disfavored due to high C-H BDE. nih.gov
Cyclopropylcarbinyl Ring OpeningRadical formation on the carbon atom linking the cyclopropyl and indazole rings.Stability of the cyclopropylcarbinyl radical.Extremely rapid ring-opening to form an isomeric butenyl radical. nih.govacs.org

Iv. Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the intricacies of molecular systems. For 3-cyclopropyl-1H-indazole and its derivatives, these methods have been applied to explore reactivity, electronic characteristics, and reaction mechanisms at the atomic level.

DFT calculations have been instrumental in elucidating the reactivity and regioselectivity of reactions involving the indazole core. For instance, studies on the alkylation of indazoles have utilized DFT to explain the observed N1 versus N2 selectivity. beilstein-journals.org These calculations suggest that the presence of certain cations, like cesium, can lead to a chelation mechanism that favors the formation of N1-substituted products. beilstein-journals.org Natural bond orbital (NBO) analyses, a feature of DFT studies, further support these mechanistic proposals by examining the partial charges on the nitrogen atoms. beilstein-journals.org

In the context of developing new synthetic methodologies, DFT has been used to understand the mechanism of novel reactions. For example, in a copper-catalyzed synthesis of C3-allylated indazoles, DFT calculations indicated that the reaction proceeds through a six-membered Zimmerman-Traxler-type transition state, which governs the enantioselectivity. mit.edu Similarly, mechanistic studies on the formation of spiro[cyclopropane-1,3'-indolin]-2'-ones, which are bioisosteres of some indazole derivatives, have been supported by computational modeling to rationalize the observed reaction outcomes. researchgate.netacs.org

The reactivity of indazole derivatives in various chemical transformations, such as carbene insertions and ring-expansion reactions, has also been explored using DFT. rsc.org These studies provide a theoretical framework for understanding the underlying electronic factors that control the reaction pathways and product distributions.

The electronic properties of a molecule are critical to its reactivity and potential biological activity. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key parameters in this analysis, as the energy gap between them (HOMO-LUMO gap) is an indicator of chemical reactivity and kinetic stability. researchgate.netnih.govresearchgate.net A smaller energy gap generally suggests higher reactivity. nih.govresearchgate.net

For various indazole derivatives, DFT calculations have been employed to determine the energies of the HOMO and LUMO, as well as other quantum chemical descriptors like electronegativity, chemical hardness, and global softness. researchgate.netijcce.ac.ir These calculations provide a quantitative measure of the molecule's ability to donate or accept electrons, which is fundamental to its interaction with other molecules. researchgate.net The distribution of HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack. researchgate.net

The table below summarizes key electronic properties calculated for representative indazole-containing molecules using DFT methods, illustrating the impact of substituents on the electronic structure.

Compound/DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)Method/Basis SetReference
Benzoxazole Derivative 1-6.15-1.554.60B3LYP/6-311++G(d,p) researchgate.net
Rhenium Complex R6-6.7884-2.93563.8529Not Specified nih.gov
Rhenium Complex R8-7.0050-3.01093.9941Not Specified nih.gov
2-(4,6-dimethyl-1-benzofuran-3-yl) acetic acidNot SpecifiedNot Specified8.80B3LYP/6-311++G(d,p) researchgate.net

This table is illustrative and compiles data from studies on related heterocyclic systems to provide a comparative context for the electronic properties of indazole derivatives.

Understanding the mechanism of a chemical reaction is crucial for its optimization and application. Transition state modeling using DFT allows for the characterization of the high-energy intermediates and transition states that govern a reaction's progress. This approach provides a detailed picture of bond-forming and bond-breaking processes.

For reactions involving indazoles, transition state modeling has been used to:

Elucidate Reaction Pathways: In a copper-hydride catalyzed C3-allylation of indazoles, DFT calculations of the transition states revealed a concerted mechanism involving a six-membered ring, which explains the high enantioselectivity observed. mit.edu

Determine Rate-Determining Steps: For a rhodium-catalyzed synthesis of α-alkoxylated γ-lactams from arylcyclopropane hydroxamates, DFT calculations identified the C-C cleavage step as being involved in the rate-determining transition state. mdpi.com

Rationalize Regioselectivity: In the alkylation of substituted indazoles, modeling of the transition states for N1 and N2 attack can explain the preference for one isomer over the other under different reaction conditions. beilstein-journals.org

Support Proposed Mechanisms: For complex cascade reactions, such as the synthesis of spiro 3,3'-cyclopropyl oxindoles, computational studies have helped to validate proposed mechanistic pathways by identifying plausible intermediates and transition states. researchgate.net

Analysis of Electronic Properties and Molecular Orbitals (HOMO/LUMO)

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are powerful computational techniques used to study the interactions between small molecules and biological macromolecules, as well as to analyze the conformational behavior and stability of these systems over time.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. nih.govinnovareacademics.in This technique is widely used in drug discovery to identify potential drug candidates and to understand their mechanism of action at a molecular level.

For derivatives of this compound, molecular docking has been employed to investigate their binding to various protein targets. For instance, spiro[cyclopropane-1,3'-indolin]-2'-one (B178442) derivatives, which are structurally related to this compound, have been docked into the ATP binding site of Polo-like kinase 4 (Plk4), a target in cancer therapy. acs.orgpensoft.net These studies have helped to rationalize the observed structure-activity relationships and have guided the optimization of these compounds as Plk4 inhibitors. acs.org

Docking studies of various indazole scaffolds into the binding sites of kinases like VEGFR-2 have also been performed to evaluate their potential as kinase inhibitors. biotech-asia.org These simulations reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. nih.govinnovareacademics.inbiotech-asia.org

The table below presents a selection of molecular docking results for indazole derivatives against various protein targets, highlighting the predicted binding affinities.

LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesReference
Compound 13Leishmania Trypanothione (B104310) Reductase (2JK6)Not SpecifiedHydrophobic and hydrophilic interactions nih.gov
Compound 10 (3-ethynyl-1H-indazole derivative)PI3Kα (3hhm)Not SpecifiedDeeply inserted in the ATP-binding site nih.gov
BDF (6-bromo-1H-indazol-1-yl-(3,4-difluorophenyl)methanone)Cyclooxygenase-2 (3NT1)-9.11Arg120, Tyr355 innovareacademics.in
BPT ((6-bromo-1H-indazol-1-yl)(p-tolyl)methanone)Cyclooxygenase-2 (3NT1)-8.80Not Specified innovareacademics.in
Compound SS (indazole scaffold)VEGFR-2 (4AG8)-7.39Ile1044, Leu1049, Val899 biotech-asia.org
Compound SMO (indazole scaffold)VEGFR-2 (4AGD)-6.99Leu901, Asp857 biotech-asia.org

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligand-protein complexes over time. nih.govresearchgate.net These simulations complement the static picture provided by molecular docking. nih.gov

For indazole derivatives, MD simulations have been used to:

Assess Binding Stability: The stability of docked ligand-protein complexes is often evaluated by running MD simulations and analyzing parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). nih.gov For example, the stability of a 3-chloro-6-nitro-1H-indazole derivative in complex with Leishmania trypanothione reductase was confirmed through a 50 ns MD simulation, showing that the complex remained in good equilibrium. nih.gov

Analyze Conformational Changes: MD simulations can reveal how the binding of a ligand affects the conformation of the protein and vice versa. researchgate.net This is particularly important for understanding the mechanism of allosteric modulation.

Calculate Binding Free Energies: Techniques like Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of a ligand to a protein from MD simulation trajectories, providing a more accurate prediction of binding affinity than docking scores alone. nih.govinnovareacademics.in

The combination of molecular docking and MD simulations provides a powerful platform for the in-silico investigation of this compound derivatives as potential therapeutic agents. nih.govinnovareacademics.inresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com This approach is fundamental in medicinal chemistry for optimizing lead compounds and predicting the activity of novel molecules. mdpi.com

While specific multi-parameter QSAR models exclusively for this compound are not extensively detailed in published literature, a wealth of Structure-Activity Relationship (SAR) studies on closely related analogues provides the foundational data necessary for such modeling. SAR analyses are the qualitative precursors to robust QSAR models. nih.govmdpi.com

A compelling example involves a comparative study of two 3-acylaminoindazole derivatives, where a minor structural alteration—substituting a cyclopropyl (B3062369) group for an isopropyl group—resulted in profound changes in kinase inhibition profiles. biorxiv.orgbiorxiv.org This kind of analysis, which highlights how subtle structural modifications influence biological outcomes, is critical for developing predictive QSAR models. For certain kinases like AAK1 and BIKE, the cyclopropyl derivative demonstrated a more than 300-fold increase in affinity compared to its isopropyl counterpart, whereas for other kinases, the difference was marginal. biorxiv.org This differential activity underscores the sensitivity of biological targets to the distinct electronic and steric properties of the cyclopropyl moiety. biorxiv.orgbiorxiv.org

Computational studies supporting these SAR findings revealed that the cyclopropyl group induces a greater polarization across its C-H bonds compared to the isopropyl group. biorxiv.orgbiorxiv.org This electronic feature can lead to stronger non-conventional hydrogen bonding with protein targets, explaining the observed increase in affinity. biorxiv.org Such detailed SAR investigations, which correlate specific structural features with activity, are essential for generating the high-quality datasets required to construct and validate predictive QSAR models for this class of compounds. nih.govacs.org

Spectroscopic Characterization and Computational Validation

The precise three-dimensional structure and electronic properties of this compound derivatives are elucidated through a synergistic approach that combines experimental spectroscopic data with high-level computational validation.

The combination of single-crystal X-ray diffraction (SCXRD) with computational methods like Density Functional Theory (DFT) offers a powerful tool for the precise characterization of molecular structures. researchgate.nettandfonline.comresearchgate.net This integrated approach has been instrumental in analyzing derivatives of this compound.

In a key study, the co-crystal structure of a 3-acylaminoindazole bearing a cyclopropyl group (compound 1 ) was resolved in complex with the BIKE protein kinase. biorxiv.orgbiorxiv.org The crystallographic data revealed that the indazole core acts as an anchor, forming critical hydrogen bonds with the hinge region of the kinase. biorxiv.orgbiorxiv.org The attached cyclopropyl carboxamide moiety occupies an adjacent pocket, where its orientation is stabilized by specific interactions. biorxiv.org

Computational analysis was crucial in interpreting these interactions. The close proximity of one of the cyclopropyl C-H groups to a carbonyl oxygen atom of a cysteine residue (Cys133) in the protein suggested the presence of a non-conventional C-H···O hydrogen bond. biorxiv.org Subsequent ab initio calculations confirmed this hypothesis, showing that the C-H bond in the cyclopropyl group is significantly more polarized than in an analogous isopropyl compound. biorxiv.orgbiorxiv.org This increased polarization strengthens the C-H···O interaction, contributing to the higher binding affinity of the cyclopropyl derivative. biorxiv.org X-ray studies on other 3-substituted-1H-indazoles have also shown that the indazole ring system readily participates in intermolecular hydrogen bonding, often forming dimers or chain-like structures known as catemers in the solid state. researchgate.net

Table 1: Key Interactions for Cyclopropyl Indazole Derivative with BIKE Kinase biorxiv.org
Interacting Group (Inhibitor)Interacting Residue (BIKE Kinase)Interaction TypeKey Distance (Å)
Indazole N atomsGlu131, Cys133Hydrogen BondNot specified
Amino groupCys133 CarbonylHydrogen BondNot specified
Cyclopropyl Amide NHCys133 Carbonyl OxygenClose Contact2.7
Cyclopropyl Ring C-HCys133 Carbonyl OxygenC-H···O Hydrogen Bond3.29

Rotational spectroscopy is an exceptionally high-resolution technique used to determine the precise geometric structure of molecules in the gas phase, where they are free from the intermolecular forces present in a crystal. While a study focused specifically on this compound has not been noted, research on the parent 1H-indazole molecule powerfully demonstrates the capability of this method for the indazole scaffold. grupodeespectroscopia.es

A detailed investigation using microwave spectroscopy successfully determined the structure of the 1H-indazole tautomer with extraordinary precision. grupodeespectroscopia.es A key achievement of this work was the experimental observation of bond length alternation within the fused benzene (B151609) ring. grupodeespectroscopia.es This subtle structural feature, which indicates a roughly 60:40 contribution from the two principal resonance forms of 1H-indazole, is often only predicted theoretically. grupodeespectroscopia.es

This high level of structural detail was made possible by analyzing the rotational spectra of 17 different isotopologues of 1H-indazole, created through single and double substitutions with heavy atoms (¹³C and ¹⁵N). grupodeespectroscopia.es The experimental data were then combined with high-level ab initio calculations to produce a definitive semi-experimental equilibrium structure (rₑˢᵉ), yielding bond lengths with milli-ångström precision. grupodeespectroscopia.es This work exemplifies the power of rotational spectroscopy to validate and refine theoretical models of molecular structure for the indazole family. grupodeespectroscopia.esifpan.edu.pl

Table 2: Findings from Rotational Spectroscopy of 1H-Indazole grupodeespectroscopia.es
ParameterFinding
TechniqueMicrowave Spectroscopy combined with ab initio calculations
Analytes1H-indazole and 17 of its ¹³C and ¹⁵N isotopologues
Key Structural InsightExperimental confirmation of bond length alternation in the benzene ring
Resonance ContributionEstimated 60:40 contribution from the two resonant forms
Structure Type DeterminedSemi-experimental equilibrium structure (rₑˢᵉ)

V. Structure Activity Relationship Sar Studies

Impact of the 3-Cyclopropyl Substituent on Biological Activity

The cyclopropyl (B3062369) group at the 3-position of the indazole ring is a key determinant of the biological activity for many compounds in this class. Its small, rigid, and lipophilic nature allows it to fit into specific hydrophobic pockets of target proteins, often enhancing potency and selectivity.

The 3-cyclopropyl group plays a significant role in the kinase inhibition profiles of indazole-based compounds. Its presence is often associated with potent and selective inhibition of various kinases.

Polo-like kinase 4 (PLK4): In a series of spiro[cyclopropane-1,3′-indolin]-2′-one derivatives, the cyclopropane (B1198618) ring, which includes the C3 of the indazole, was found to be a crucial element for PLK4 inhibition. acs.org These compounds, such as CFI-400945, demonstrated single-digit nanomolar inhibitory activity against PLK4. mdpi.com The cyclopropyl group is a bioisosteric replacement for an alkene linker, providing comparable antiproliferative activity with improved physicochemical and pharmacokinetic properties. acs.orgnih.gov A co-crystal structure with a racemic compound revealed that the (1R,2S) enantiomer binds preferentially to the PLK4 kinase domain. acs.org

Receptor-Interacting Protein Kinase 1 (RIPK1): The 3-cyclopropyl-1H-indazole moiety is a feature in some inhibitors of RIPK1, a key mediator of necroptosis and inflammation. medchemexpress.comnih.gov The cyclopropyl group can occupy a hydrophobic pocket in the kinase domain, contributing to the binding affinity and selectivity of the inhibitor.

Extracellular signal-regulated kinase 5 (ERK5): In a series of indazole-sulphonamide inhibitors of ERK5, the 3-position of the indazole ring was identified as susceptible to metabolic oxidation. ncl.ac.uk While direct substitution with a cyclopropyl group at this position was not explicitly detailed in this series, the study highlighted the importance of modifications at this position for metabolic stability. ncl.ac.uk

The 3-cyclopropyl group has been shown to be a valuable substituent for enhancing the anticancer and antimicrobial properties of indazole derivatives.

Anticancer Potency: The anticancer activity of many this compound derivatives is often linked to their kinase inhibition profiles. For instance, the potent inhibition of PLK4 by spiro[cyclopropane-1,3′-indolin]-2′-one derivatives containing a this compound moiety contributes to their antitumor effects. acs.orgmdpi.com Overexpression of PLK4 is observed in several human cancers, making it a viable therapeutic target. acs.orgnih.gov Furthermore, some indazole derivatives have shown potential in overcoming chemoresistance and inhibiting tumor growth through various mechanisms. rsc.org

Antimicrobial Potency: The this compound scaffold has been investigated for its antimicrobial properties, particularly against Mycobacterium tuberculosis. Small molecule indazole sulfonamides have demonstrated potent inhibition of this bacterium in culture, with some compounds specifically targeting the KasA enzyme. google.com While not all active compounds in this class contain a 3-cyclopropyl group, the lipophilic nature of this substituent can be beneficial for cell penetration. Other studies have also highlighted the general antimicrobial potential of indazole derivatives against various bacterial and fungal strains. smolecule.commdpi.com

The 3-cyclopropyl group can significantly influence the binding affinity and selectivity of indazole-based ligands for various receptors.

G-Protein Coupled Receptor 120 (GPR120): In a series of indazole-6-phenylcyclopropylcarboxylic acids developed as GPR120 agonists, the cyclopropyl group was a central structural feature. acs.org Specifically, an (S,S)-cyclopropylcarboxylic acid motif was identified as conferring selectivity against the related GPR40 receptor. acs.org

Cannabinoid Receptors (CB1 and CB2): Studies on tricyclic pyrazole (B372694) derivatives, which share structural similarities with indazoles, have explored the impact of a cyclopropyl group on cannabinoid receptor affinity. uniss.it The introduction of a cyclopropyl group in some cases led to a modest decrease in CB2 receptor affinity compared to a methyl group, providing further insight into the structural requirements for receptor binding and selectivity. uniss.it

Mineralocorticoid Receptor (MR): While not directly involving a this compound, related indole (B1671886) and indazole derivatives have been developed as potent antagonists of the mineralocorticoid receptor. researchgate.net These studies underscore the utility of the indazole scaffold in designing selective receptor modulators. researchgate.net

Effects on Anticancer and Antimicrobial Potency

Bioisosteric Replacements and Their Influence on SAR

Bioisosterism is a fundamental strategy in medicinal chemistry that involves the substitution of atoms, ions, or groups with others that exhibit similar physical or chemical properties. ipinnovative.com This approach is widely employed to modify the properties of a lead compound to enhance pharmacological activity, improve selectivity, alter pharmacokinetic profiles, or reduce toxicity. ipinnovative.comufrj.br The application of bioisosteric replacements to the indazole scaffold has led to significant discoveries, refining the therapeutic potential of this heterocyclic core. Research has demonstrated that subtle structural modifications, guided by the principle of bioisosterism, can profoundly influence the structure-activity relationship (SAR) of this compound derivatives and related analogs.

Detailed research findings highlight how specific bioisosteric changes at various positions on the indazole ring system or on linked scaffolds can modulate biological activity. Two notable examples involve the strategic replacement of an alkene linker with a cyclopropane ring and the substitution of an amide group with a 1,2,4-oxadiazole (B8745197) ring.

A key study in the development of inhibitors for Polo-like kinase 4 (PLK4), a crucial regulator of centriole duplication implicated in tumorigenesis, centered on a bioisosteric modification of an existing compound series. nih.govmdpi.com The initial lead compounds, (E)-3-((1H-indazol-6-yl)methylene)indolin-2-ones, were superseded by a new series featuring a cyclopropane ring as a bioisosteric replacement for the alkene linker. nih.gov This resulted in the creation of 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-ones. nih.govresearchgate.net The resulting cyclopropane-linked compounds demonstrated comparable PLK4 inhibitory potency and antiproliferative activity to their alkene-based predecessors but showed marked improvements in physicochemical properties, as well as in ADME (absorption, distribution, metabolism, and excretion) and pharmacokinetic profiles. nih.gov This successful application underscores the utility of using a cyclopropane ring to replace a double bond, which can confer similar spatial arrangement and rigidity while improving drug-like properties.

Table 1: Bioisosteric Replacement of Alkene with Cyclopropane in Indazole-Based PLK4 Inhibitors
Parent Scaffold FragmentBioisosteric Scaffold FragmentBiological TargetKey SAR Finding
(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-onePolo-like kinase 4 (PLK4)The cyclopropane bioisostere maintained comparable biological activity while significantly improving physicochemical and pharmacokinetic properties. nih.govresearchgate.net

In another line of research focused on developing neuroprotective agents, scientists explored bioisosteric replacements in 1H-indazole derivatives designed as inhibitors of human monoamine oxidase B (hMAO-B). diva-portal.org Within a series of 5-substituted-1H-indazoles, an amide functional group was replaced by a 1,2,4-oxadiazole ring. diva-portal.org This modification proved highly effective, yielding the most potent and selective hMAO-B inhibitor from the series, with an IC₅₀ value of 52 nM. diva-portal.org Molecular docking studies suggested that the increased flexibility of the 1,2,4-oxadiazole-containing compound, compared to a more rigid analog, allowed for a superior shape complementarity within the hMAO-B enzymatic cleft. diva-portal.org This example highlights the successful use of a heterocyclic ring as a non-classical bioisostere for an amide group, leading to enhanced potency and selectivity.

Table 2: Bioisosteric Replacement of Amide with 1,2,4-Oxadiazole in 1H-Indazole-Based MAO-B Inhibitors
Scaffold Fragment at C5-PositionBioisosteric ReplacementhMAO-B IC₅₀Key SAR Finding
Amide Linker1,2,4-Oxadiazole Ring52 nMThe 1,2,4-oxadiazole bioisostere resulted in the most potent and selective hMAO-B inhibitor of the series, attributed to better shape complementarity in the enzyme's active site. diva-portal.org

Vi. Medicinal Chemistry and Biological Target Engagement

Indazole Scaffolds as Promising Pharmacophores

The indazole scaffold, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, is recognized as a "privileged structure" in medicinal chemistry. pensoft.net This designation is due to its remarkable versatility and its ability to interact with a multitude of biological targets, making it a valuable starting point for the development of therapeutic agents across various disease areas. pensoft.netnih.gov The two tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-form being the more thermodynamically stable and predominant, offer diverse possibilities for chemical modification. nih.gov

The significance of the indazole nucleus is underscored by its presence in a variety of FDA-approved drugs. nih.gov Examples include Pazopanib, a multi-kinase inhibitor for cancer treatment, and Granisetron, a 5-HT3 antagonist used to prevent chemotherapy-induced nausea. mdpi.com The structural features of indazole, being an aromatic and heterocyclic system, allow it to mimic endogenous molecules and engage in various non-covalent interactions with biological macromolecules. pensoft.net Its synthetic accessibility further enhances its utility, enabling chemists to generate large libraries of compounds for structure-activity relationship (SAR) studies, thereby fine-tuning their pharmacological profiles for improved potency and selectivity. pensoft.net

The development of indazole-containing drugs has been significantly propelled by rational design strategies. mdpi.com Techniques such as structure-based drug design (SBDD), fragment-based screening, and molecular hybridization are routinely employed to discover and optimize new therapeutic candidates. nih.govnih.govncl.ac.uk SBDD, which relies on the three-dimensional structure of the biological target, has been instrumental in creating potent and selective inhibitors. nih.gov For instance, a structure-based approach was used to design 1H-indazole analogues as irreversible and mutant-selective EGFR inhibitors. nih.gov

Fragment-led de novo design has also proven successful. In one instance, a computational program identified a small fragment that was subsequently optimized into an indazole-containing pharmacophore for inhibiting fibroblast growth factor receptor (FGFR) kinases. nih.gov Another powerful strategy is molecular hybridization, where the indazole scaffold is combined with other known pharmacophores to create hybrid molecules with enhanced or novel activities. nih.govmdpi.com This approach was used to develop a series of 1H-indazol-3-amine derivatives with promising antitumor activity. mdpi.comncl.ac.uk The 1H-indazole-3-amine structure itself is considered an effective hinge-binding fragment for many kinases, as seen in the multi-targeted tyrosine kinase inhibitor, Linifanib. mdpi.com

The complexity of diseases like cancer often necessitates therapeutic agents that can modulate multiple biological pathways simultaneously. Indazole-based compounds have demonstrated significant potential as multi-targeted agents, particularly as inhibitors of multiple protein kinases. nih.govmdpi.comnih.gov Several indazole derivatives have been reported to inhibit a range of kinases involved in cancer progression, such as VEGFR, PDGFR, c-Kit, and FLT3. mdpi.com

For example, certain diarylurea derivatives containing an indazole moiety were identified as multi-kinase inhibitors through broad kinase screening panels. nih.gov One such compound was found to target c-Kit, PDGFRβ, and FLT3. mdpi.com Similarly, a series of 1H-indazole-3-amine derivatives were shown to simultaneously inhibit Tie2, VEGFR-2, and EphB4, all of which are receptor tyrosine kinases involved in angiogenesis. nih.gov This polypharmacology can offer a therapeutic advantage by addressing the intricate and often redundant signaling networks that drive disease, potentially leading to improved efficacy and a lower likelihood of developing drug resistance. pensoft.net

Design and Discovery of Indazole-Based Therapeutic Agents

Preclinical Investigations of 3-Cyclopropyl-1H-Indazole Analogs

Building upon the established utility of the indazole scaffold, researchers have explored specific substitutions to refine pharmacological properties. The introduction of a cyclopropyl (B3062369) group, particularly at the 3-position of the 1H-indazole ring, has led to the development of several promising preclinical candidates. The cyclopropyl ring is a valuable substituent in drug design as its rigid, three-dimensional structure and unique electronic properties can favorably influence potency, selectivity, and metabolic stability. researchgate.net

A prominent example of a cyclopropyl-containing indazole analog is the clinical candidate CFI-400945, which features a spiro[cyclopropane-1,3′-indolin]-2′-one core. This class of compounds was developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication whose overexpression is linked to several cancers. acs.orgnih.gov The replacement of an alkene linker with a cyclopropane (B1198618) ring resulted in compounds with improved physicochemical and pharmacokinetic properties. nih.gov

CFI-400945 and its analogs demonstrated single-digit nanomolar inhibitory activity against PLK4 and potent antiproliferative effects in various breast cancer cell lines, including MDA-MB-468, MCF-7, and HCC-1954. pensoft.netmdpi.compensoft.net In preclinical xenograft models of human breast cancer, orally administered CFI-400945 led to significant tumor growth inhibition, supporting its investigation as a cancer therapeutic. acs.orgnih.gov

CompoundTargetBiochemical Activity (IC₅₀)Cellular Antiproliferative Activity (GI₅₀, MDA-MB-468 cells)Reference
CFI-400945PLK42.8 nM16 nM acs.org
(1R,2S)-2-(1H-indazol-6-yl)spiro[cyclopropane-1,3'-indolin]-2'-one (racemic analog)PLK43.1 nM31 nM nih.gov

In another line of research, a series of 3-ethynyl-1H-indazoles were evaluated as inhibitors of the PI3K/AKT/mTOR signaling pathway. nih.gov Within this series, an analog substituted with a cyclopropyl group (compound 15) was synthesized but was found to be inactive in both biochemical and cell-based assays, highlighting the specific structural requirements for activity within that particular scaffold. nih.gov

Mechanistic studies have provided detailed insights into how these analogs interact with their biological targets. For the spiro-cyclopropyl PLK4 inhibitors, X-ray crystallography was pivotal. nih.gov A co-crystal structure of a racemic analog with the PLK4 kinase domain revealed that the (1R,2S)-enantiomer binds preferentially, occupying the ATP-binding pocket. nih.gov This structural information confirmed the mode of inhibition and provided a rational basis for the compound's potent activity. nih.gov By inhibiting the master regulator of centriole duplication, these compounds induce aneuploidy and cell death in cancer cells, a mechanism consistent with targeting PLK4. pensoft.netacs.org

For the 3-ethynyl-1H-indazole series, kinetic studies confirmed that the active compounds were competitive with ATP, indicating they also bind within the kinase ATP pocket to exert their inhibitory effect on the PI3K pathway. nih.gov

The development of this compound analogs exemplifies several key principles of modern drug design. The creation of the 2-(1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one series was a clear application of bioisosteric replacement. acs.orgnih.gov An earlier series of inhibitors featured an (E)-3-((1H-indazol-6-yl)methylene)indolin-2-one core. nih.gov Recognizing that the exocyclic double bond could be a site of metabolic liability, it was replaced with a cyclopropane ring. researchgate.net This strategic switch maintained the critical geometry for target binding while improving drug-like properties such as metabolic stability. acs.orgnih.gov The optimization of this series was further guided by a computational model based on the PLK4 X-ray structure. nih.gov

Structure-activity relationship (SAR) studies are also crucial. The investigation of 3-ethynyl-1H-indazoles demonstrated the importance of the substituent attached to the ethynyl (B1212043) group. nih.gov While aromatic groups like pyridine (B92270) were effective, small aliphatic groups such as cyclopropyl led to a complete loss of activity, providing critical information for future design efforts. nih.gov These examples underscore how a combination of computational modeling, X-ray crystallography, bioisosteric replacement, and systematic SAR analysis drives the evolution of a chemical scaffold into a viable drug candidate.

Vii. Conclusion and Future Perspectives

Summary of Current Research Advances on 3-Cyclopropyl-1H-Indazole

Research on this compound and its derivatives has primarily been concentrated in the field of drug discovery, where the indazole nucleus is a well-established pharmacophore. researchgate.netresearchgate.net The cyclopropyl (B3062369) moiety is often introduced to enhance potency, modulate physicochemical properties, or improve metabolic stability.

A significant area of advancement is in the development of kinase inhibitors for oncology. The indazole core is a known hinge-binding motif, and derivatives have been developed as potent inhibitors of various kinases. nih.gov For example, derivatives such as (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-ones have been identified as potent inhibitors of Polo-Like Kinase 4 (PLK4), a target in cancer therapy. nih.govresearchgate.net In a similar vein, a novel 1H-indazole scaffold containing a cyclopropyl-imidazole substituent was discovered as a potent inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1), a target for inflammatory diseases. sci-hub.se

Beyond cancer and inflammation, the 3-cyclopropyl motif has been explored in the context of infectious diseases. In studies aimed at developing agents against Trypanosoma cruzi, the causative agent of Chagas disease, replacing other heterocyclic cores with a 3-cyclopropyl isoxazole (B147169) was a strategy employed to improve solubility and metabolic clearance profiles while attempting to maintain potency. nih.govacs.org Furthermore, indazole derivatives bearing complex cyclopropyl-containing side chains have been investigated as potent antibacterial agents. caribjscitech.com

These examples underscore the role of the this compound core as a versatile building block. Its incorporation into molecules is a strategic design choice aimed at creating compounds with favorable drug-like properties and potent biological activity against a range of therapeutic targets.

Identification of Research Gaps and Challenges

Despite the progress, several challenges and research gaps impede the full exploitation of the this compound scaffold.

A primary challenge lies in synthetic accessibility and diversification . While numerous methods exist for synthesizing the parent indazole ring, the introduction and subsequent functionalization of the 3-cyclopropyl group can be non-trivial. caribjscitech.comresearchgate.net Developing robust and scalable synthetic routes that allow for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies remains a key hurdle. Many current syntheses may have limitations in substrate scope or require harsh reaction conditions. researchgate.net

A second major challenge is the optimization of drug-like properties . While the cyclopropyl group can improve metabolic stability, it can also increase lipophilicity, potentially leading to poor solubility or off-target effects. nih.gov Research has shown that the balance between potency, solubility, and metabolic stability is delicate; modifications intended to improve one parameter can negatively affect another. nih.gov For instance, efforts to optimize indazole-based kinase inhibitors have often struggled with achieving good metabolic stability alongside high potency. nih.gov

Furthermore, there is a significant gap in our mechanistic understanding . This includes a limited understanding of the detailed reaction mechanisms for the synthesis of complex derivatives and a lack of exploration into the impact of the cyclopropyl group's stereochemistry on biological activity. A deeper understanding of how the constrained cyclopropyl ring interacts with biological targets at an atomic level is needed to move from serendipitous discovery to rational design.

Finally, overcoming drug resistance in therapeutic areas like oncology is a persistent challenge that necessitates the continuous innovation of new scaffolds and molecular entities, including novel indazole derivatives. researchgate.net

Future Directions in Synthetic, Computational, and Medicinal Chemistry Research

To address the existing gaps and build upon current advances, future research on this compound should focus on integrated efforts across synthesis, computational modeling, and biological exploration.

The future of synthetic research in this area will depend on the development of more efficient, versatile, and sustainable methods. Key directions include:

Modern Catalytic Methods : Broader application of modern catalytic systems, such as Rh(III)-catalyzed C-H activation or palladium-catalyzed cross-coupling reactions, could provide novel pathways to functionalize the indazole core and introduce the cyclopropyl group with high efficiency and regioselectivity. researchgate.netmdpi.com

Photochemical and Electrochemical Synthesis : Exploring light- or electricity-driven reactions offers environmentally benign alternatives to traditional methods, potentially enabling unique chemical transformations that are difficult to achieve with conventional thermal reactions. researchgate.netwiley.com

Flow Chemistry and Automation : Utilizing continuous flow reactors and automated synthesis platforms can accelerate the synthesis of derivative libraries, enabling more rapid and comprehensive SAR studies.

Domino and One-Pot Reactions : Designing elegant one-pot cascade reactions to construct the core and its substituents in a single operation would significantly improve synthetic efficiency, reduce waste, and lower costs. researchgate.net

Computational chemistry is poised to play a more integral role in guiding the design of next-generation this compound derivatives. Future efforts should focus on:

Predictive SAR and QSAR : Leveraging machine learning and artificial intelligence to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can screen virtual libraries of thousands of potential derivatives to prioritize those with the highest predicted potency and most favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties.

Enhanced Molecular Dynamics (MD) Simulations : Using long-timescale MD simulations and enhanced sampling techniques to gain a more accurate picture of how these compounds bind to their biological targets. This can reveal key interactions and conformational changes that are missed in static docking studies. nih.gov

QM/MM Methods : Employing hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) calculations to more accurately model the electronic effects of the cyclopropyl ring within the protein active site, leading to better predictions of binding affinity.

In Silico Toxicology : Developing and applying computational models to predict potential toxicity and off-target effects early in the drug discovery process, reducing late-stage failures.

While research has focused on kinases and select infectious disease targets, the this compound scaffold is suitable for a much broader range of applications. Future work should aim to:

Target Novel Protein Families : Systematically screen derivatives against other important target classes, such as G-protein coupled receptors (GPCRs), ion channels, and epigenetic targets (e.g., histone deacetylases).

Neurodegenerative Diseases : Given the general interest in indazoles for neurological disorders, exploring the potential of this compound derivatives for diseases like Alzheimer's or Parkinson's is a promising avenue. researchgate.net

Antiviral and Antiparasitic Agents : Building on the initial success against T. cruzi, a focused effort to screen libraries against other parasites (e.g., Plasmodium falciparum, Leishmania) and a wide range of viruses is warranted.

Development of Chemical Probes : Synthesizing high-affinity, selective derivatives to serve as chemical probes. These tools are invaluable for basic biological research, helping to elucidate the function of novel proteins and validate new drug targets. wiley.com

By integrating these advanced synthetic, computational, and biological strategies, the scientific community can unlock the full therapeutic potential of the this compound framework.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-cyclopropyl-1H-indazole, and how do reaction conditions influence yield?

  • Methodology : The synthesis of indazole derivatives often involves cyclization of substituted hydrazines with carbonyl precursors or transition-metal-catalyzed cross-coupling reactions. For 3-cyclopropyl substitution, a palladium-catalyzed C–H activation strategy may be employed to introduce the cyclopropyl group post-indazole ring formation . Yield optimization requires precise control of temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry of reagents like cyclopropane boronic acid.

Q. How is this compound characterized structurally, and what spectroscopic techniques are critical for validation?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1^1H and 13^{13}C NMR, is essential for confirming the cyclopropyl moiety (e.g., characteristic upfield shifts for cyclopropyl protons at δ 0.5–1.5 ppm) and indazole ring protons. High-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) provide additional validation .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Methodology : In vitro assays such as enzyme inhibition (e.g., kinase or protease targets) and cell viability assays (e.g., MTT or apoptosis assays) are foundational. For indazole derivatives, target selection should align with structural analogs; for example, indazoles are frequently explored as kinase inhibitors due to their ATP-binding site compatibility .

Advanced Research Questions

Q. How does the cyclopropyl group in this compound influence binding affinity and selectivity in enzyme-targeted drug design?

  • Methodology : Computational docking (e.g., AutoDock Vina) combined with molecular dynamics simulations can map steric and electronic interactions between the cyclopropyl group and hydrophobic enzyme pockets. Comparative studies with non-cyclopropyl analogs (e.g., methyl or phenyl substitutions) reveal selectivity trends .

Q. What strategies resolve contradictions in reported activity data for this compound across different biological models?

  • Methodology : Discrepancies may arise from variations in cell permeability, metabolic stability, or off-target effects. Cross-validate results using orthogonal assays (e.g., surface plasmon resonance for binding vs. cellular activity) and pharmacokinetic profiling (e.g., microsomal stability assays) .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacophore of this compound?

  • Methodology : Systematic substitution at the indazole N1 and C6 positions, combined with cyclopropyl ring modifications (e.g., fluorination or spiro-fused rings), can elucidate steric and electronic contributions. Use multivariate analysis to correlate substituent properties (Hammett σ values, logP) with activity .

Q. What in vivo models are appropriate for assessing the therapeutic potential of this compound in neurological disorders?

  • Methodology : Rodent models of neuroinflammation or neurodegeneration (e.g., LPS-induced neuroinflammation or 6-OHDA Parkinson’s models) are relevant. Employ pharmacokinetic-pharmacodynamic (PK/PD) modeling to link brain penetration (via LC-MS/MS quantification) with biomarker modulation .

Q. How do solvent effects and protonation states impact the computational modeling of this compound’s reactivity?

  • Methodology : Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) with implicit solvent models (e.g., PCM) account for solvation effects. Compare tautomeric stability (1H vs. 2H-indazole forms) under physiological pH using pKa predictions .

Key Considerations for Researchers

  • Contradiction Analysis : When conflicting data arise (e.g., variable IC₅₀ values), validate assay conditions (e.g., ATP concentration in kinase assays) and compound purity (>95% by HPLC) .
  • Metabolic Stability : Screen for cytochrome P450-mediated degradation using human liver microsomes to prioritize derivatives for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.